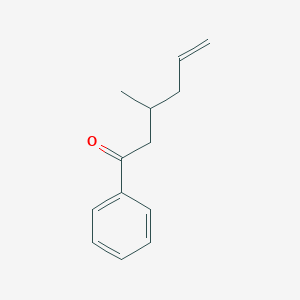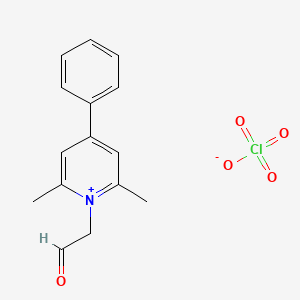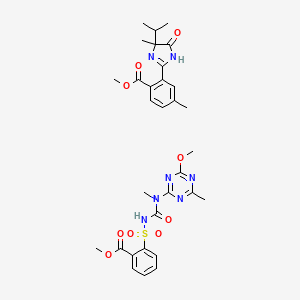![molecular formula C12H18O B14310730 7-Methylidenespiro[5.5]undecan-2-one CAS No. 113163-18-1](/img/structure/B14310730.png)
7-Methylidenespiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylidenespiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenespiro[5.5]undecan-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor. For example, a diketone can undergo intramolecular aldol condensation to form the spirocyclic core.
Methylidene Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 7-Methylidenespiro[5.5]undecan-2-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced spirocyclic compounds.
Substitution: Spirocyclic compounds with new functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 7-Methylidenespiro[5.5]undecan-2-one serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its stable yet reactive nature.
Medicine
Potential medicinal applications include the development of spirocyclic drugs, which often exhibit enhanced stability and bioavailability. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which 7-Methylidenespiro[5.5]undecan-2-one exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding at active sites or allosteric sites. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylidenespiro[4.5]decane-2-one: Similar in structure but with a different ring size, affecting its chemical reactivity and applications.
7-Methylidenespiro[6.5]dodecan-2-one:
Uniqueness
7-Methylidenespiro[5.5]undecan-2-one is unique due to its specific ring size and the presence of the methylidene group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and stability profiles compared to its analogs.
Propriétés
| 113163-18-1 | |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
11-methylidenespiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H18O/c1-10-5-2-3-7-12(10)8-4-6-11(13)9-12/h1-9H2 |
Clé InChI |
PNGSWWSALUWGAS-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCC12CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/no-structure.png)
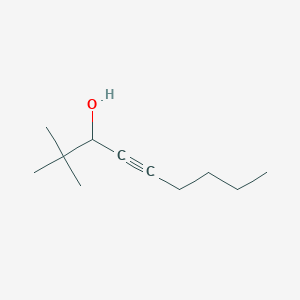
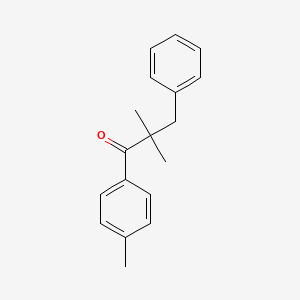

![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
